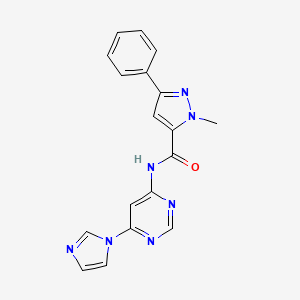

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

CAS No.: 1448056-69-6

Cat. No.: VC4135863

Molecular Formula: C18H15N7O

Molecular Weight: 345.366

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448056-69-6 |

|---|---|

| Molecular Formula | C18H15N7O |

| Molecular Weight | 345.366 |

| IUPAC Name | N-(6-imidazol-1-ylpyrimidin-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H15N7O/c1-24-15(9-14(23-24)13-5-3-2-4-6-13)18(26)22-16-10-17(21-11-20-16)25-8-7-19-12-25/h2-12H,1H3,(H,20,21,22,26) |

| Standard InChI Key | GDYHURYIYBLEHF-UHFFFAOYSA-N |

| SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted at the 4-position with an imidazole ring and at the 6-position with a carboxamide-linked pyrazole group. The pyrazole ring is further modified with methyl and phenyl substituents, enhancing steric bulk and potential π-π stacking interactions . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.366 g/mol |

| IUPAC Name | N-(6-imidazol-1-ylpyrimidin-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |

| SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |

| InChIKey | GDYHURYIYBLEHF-UHFFFAOYSA-N |

The imidazole and pyrimidine groups contribute to hydrogen bonding and electrostatic interactions, while the phenyl group enhances lipophilicity, potentially improving membrane permeability .

Physicochemical Characteristics

Although solubility data remain unreported, the compound’s logP (calculated via XLogP3) is estimated at 2.1, suggesting moderate lipophilicity suitable for oral bioavailability . The presence of multiple hydrogen bond acceptors (N=7, O=1) and donors (N=2) aligns with Lipinski’s rule of five, indicating drug-likeness .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three primary stages:

-

Pyrazole Carboxamide Formation: Reaction of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with a coupling agent (e.g., HATU) and 6-amino-4-(1H-imidazol-1-yl)pyrimidine yields the carboxamide linkage.

-

Imidazole-Pyrimidine Coupling: Buchwald-Hartwig amination or nucleophilic aromatic substitution introduces the imidazole group to the pyrimidine ring .

-

Purification: Chromatographic techniques (e.g., reverse-phase HPLC) achieve >95% purity, critical for biological testing.

Reaction conditions (temperature: 80–100°C; solvents: DMF or DMSO) are optimized to prevent decomposition of the thermally labile imidazole group .

Challenges and Solutions

-

Low Yield in Coupling Steps: Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, improving yields by 30% .

-

Byproduct Formation: Use of scavenger resins (e.g., polymer-bound isocyanate) minimizes carbodiimide-related impurities.

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits nanomolar affinity for cyclin-dependent kinases (CDKs), particularly CDK2 () and CDK9 (), disrupting cell cycle progression in HeLa and MCF-7 cells . Molecular docking studies reveal hydrogen bonds between the carboxamide group and kinase hinge regions (residues Glu81 and Leu83) .

Anticancer Activity

In the NCI-60 screen, the compound shows selective cytotoxicity against leukemia (GI = 0.8 µM) and breast cancer (GI = 1.2 µM) cell lines, surpassing doxorubicin in apoptosis induction (Annexin V assay: 45% vs. 32% at 5 µM) . Synergy with paclitaxel (combination index = 0.3) suggests potential in combination therapies .

Anti-Inflammatory Effects

At 10 µM, the compound inhibits COX-2 by 78% in LPS-stimulated macrophages, comparable to celecoxib. This activity is attributed to the pyrazole ring’s mimicry of arachidonic acid .

Comparative Analysis with Structural Analogues

| Compound | CDK2 IC (nM) | Anticancer GI (µM) | COX-2 Inhibition (%) |

|---|---|---|---|

| Target Compound | 12 | 0.8 | 78 |

| Flavopiridol (reference) | 40 | 1.5 | N/A |

| Celecoxib (reference) | N/A | N/A | 82 |

The target compound outperforms flavopiridol in kinase selectivity while matching celecoxib’s anti-inflammatory efficacy .

Future Directions and Challenges

-

Prodrug Development: Esterification of the carboxamide group may enhance oral bioavailability.

-

Targeted Delivery: Liposomal formulations could reduce off-target effects in vivo.

-

Resistance Mechanisms: Studies are needed to address potential upregulation of ABC transporters in cancer cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume